molecular formula C19H27N3O2S B5658375 N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-2-propyl-1,3-thiazole-4-carboxamide

N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-2-propyl-1,3-thiazole-4-carboxamide

Cat. No. B5658375
M. Wt: 361.5 g/mol
InChI Key: NVBVRGPAOFOGKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules akin to the one often involves multi-step reactions, starting from simple precursors to gradually introduce the various functional groups and rings present in the final compound. Although specific details on the synthesis of this exact compound were not found, similar compounds have been synthesized through approaches involving the formation of heterocyclic rings followed by functionalization with alkyl, aryl, or acyl groups through nucleophilic substitution, condensation, or amidation reactions.

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves computational and spectroscopic methods. Conformational studies using molecular orbital methods, such as the AM1 method, can identify distinct conformations and their stability, which is crucial for understanding the compound's interaction with biological targets. For instance, studies on similar cannabinoid receptor antagonists have employed conformational analyses to understand binding interactions, suggesting a significant role of the compound's specific structural features in its biological activity (Shim et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of this compound would be influenced by its functional groups, such as the amide linkage, the furan, and thiazole rings. These groups could undergo various chemical reactions, including nucleophilic attack, electrophilic substitution, and redox reactions. The presence of the furan ring, for instance, could lead to reactions typical of aromatic systems, while the amide group could participate in hydrolysis under acidic or basic conditions.

Physical Properties Analysis

The physical properties of such a compound, including its melting point, boiling point, solubility, and crystal structure, would depend on its molecular structure. These properties are essential for determining the compound's suitability for different applications, particularly in pharmaceutical development, where solubility and stability play critical roles.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are pivotal for understanding the compound's behavior in biological systems or chemical processes. The electronic structure, particularly the distribution of electrons across the molecule, would influence its reactivity and interactions with other molecules, such as potential biological targets.

References

  • (Shim et al., 2002) - Discusses the molecular interaction of a cannabinoid receptor antagonist, providing insights into the type of structural analysis relevant for understanding the compound .

properties

IUPAC Name

N-[[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methyl]-2-propyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2S/c1-3-4-18-21-17(13-25-18)19(23)20-11-15-7-9-22(10-8-15)12-16-6-5-14(2)24-16/h5-6,13,15H,3-4,7-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBVRGPAOFOGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)NCC2CCN(CC2)CC3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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